

# Quantitative Analysis of IR-825 Uptake by Flow Cytometry: A Comparison Guide

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## Compound of Interest

Compound Name: IR-825

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This guide provides a comprehensive comparison of the near-infrared (NIR) fluorescent dye **IR-825** with other common alternatives for quantitative cellular uptake analysis using flow cytometry. It is intended for researchers, scientists, and drug development professionals seeking to employ NIR dyes for cellular imaging and analysis. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes experimental workflows.

## Introduction to IR-825 and Near-Infrared Flow Cytometry

**IR-825** is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, typically with an excitation maximum around 805 nm and an emission maximum around 825 nm. The use of NIR dyes in flow cytometry offers significant advantages, including reduced autofluorescence from biological samples, leading to a better signal-to-noise ratio. Quantitative flow cytometry (QFCM) allows for the precise measurement of the number of fluorescent molecules per cell, providing standardized and reproducible data crucial for drug uptake studies and cellular mechanism investigations.

## Comparison of IR-825 with Alternative NIR Dyes

The selection of an appropriate NIR dye is critical for successful flow cytometry experiments. Here, we compare the key characteristics of **IR-825** with two widely used alternatives: Alexa Fluor 750 and Cyanine7 (Cy7).

Feature	IR-825	Alexa Fluor 750	Cyanine7 (Cy7)
Excitation Max (nm)	~805	~749[1]	~750
Emission Max (nm)	~825	~775[1]	~776[2]
Relative Brightness	Moderate	High[3]	High
Photostability	Moderate	High (Generally more photostable than Cy dyes)[4]	Moderate (Prone to photobleaching)[2]
Solubility	Soluble in organic solvents (e.g., DMSO) [5]	Good water solubility	Good water solubility
Primary Application	In vivo imaging, photothermal therapy, flow cytometry	Flow cytometry, microscopy, in vivo imaging[1][6]	Flow cytometry, microscopy[2]
Commercial Format	Powder	Powder, pre-conjugated to antibodies	Powder, pre-conjugated to antibodies

Note: The performance of these dyes can be cell-type and application-dependent. It is always recommended to perform initial optimization experiments.

## Experimental Protocols

### I. Protocol for Cellular Uptake of IR-825

This protocol is adapted from methodologies used for the structurally similar dye, IR-780, and should be optimized for your specific cell line and experimental conditions.[5]

Materials:

- **IR-825** dye
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium

- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell line of interest (e.g., cancer cell lines like PC-3 or 4T1)[5][7]
- Flow cytometry tubes
- Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate NIR detectors.

#### Procedure:

- Preparation of **IR-825** Stock Solution:
  - Dissolve **IR-825** powder in anhydrous DMSO to prepare a stock solution of 1 mM.
  - Store the stock solution at -20°C, protected from light.
- Cell Preparation:
  - Culture cells to a confluence of 70-80%.
  - Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
  - Wash the cells once with complete culture medium by centrifugation (300 x g for 5 minutes).
  - Resuspend the cell pellet in pre-warmed complete culture medium at a concentration of  $1 \times 10^6$  cells/mL.
- Staining with **IR-825**:
  - Prepare a working solution of **IR-825** by diluting the stock solution in serum-free culture medium to a final concentration of 1-20  $\mu$ M. Note: The optimal concentration should be determined by titration for each cell line. A concentration of 20  $\mu$ M has been shown to be effective for IR-780.[5]
  - Add the **IR-825** working solution to the cell suspension.

- Incubate the cells for 15-60 minutes at 37°C in a humidified incubator. Note: An incubation time of 20 minutes has been found to be optimal for IR-780 uptake in PC-3 cells.[5]  
Uptake is time-dependent.[7]
- Following incubation, wash the cells twice with 2 mL of ice-cold PBS to remove excess dye. Centrifuge at 300 x g for 5 minutes between washes.
- Flow Cytometry Analysis:
  - Resuspend the final cell pellet in 500 µL of ice-cold PBS.
  - Acquire data on a flow cytometer equipped with a red laser for excitation (e.g., 633 nm or 640 nm) and a detector suitable for NIR emission (e.g., a 780/60 nm bandpass filter).
  - Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
  - Include an unstained cell sample as a negative control to set the baseline fluorescence.

## II. Protocol for Quantitative Analysis using MESF Beads

To obtain quantitative data on dye uptake, calibration beads with known Molecules of Equivalent Soluble Fluorophore (MESF) values are used.

Materials:

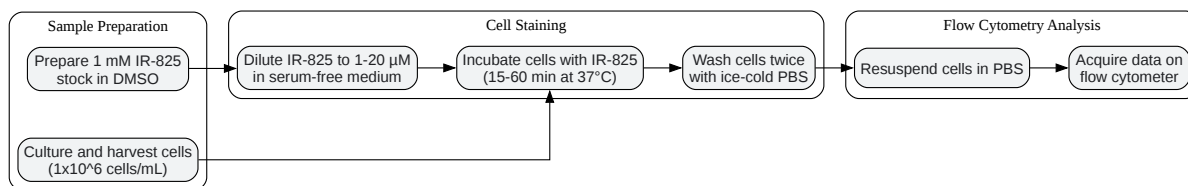
- MESF calibration beads for the NIR range (ensure they are compatible with your flow cytometer's laser and filter configuration).
- Stained cell samples (from Protocol I).
- Unstained cell sample.
- Flow cytometer analysis software.

Procedure:

- Instrument Setup:

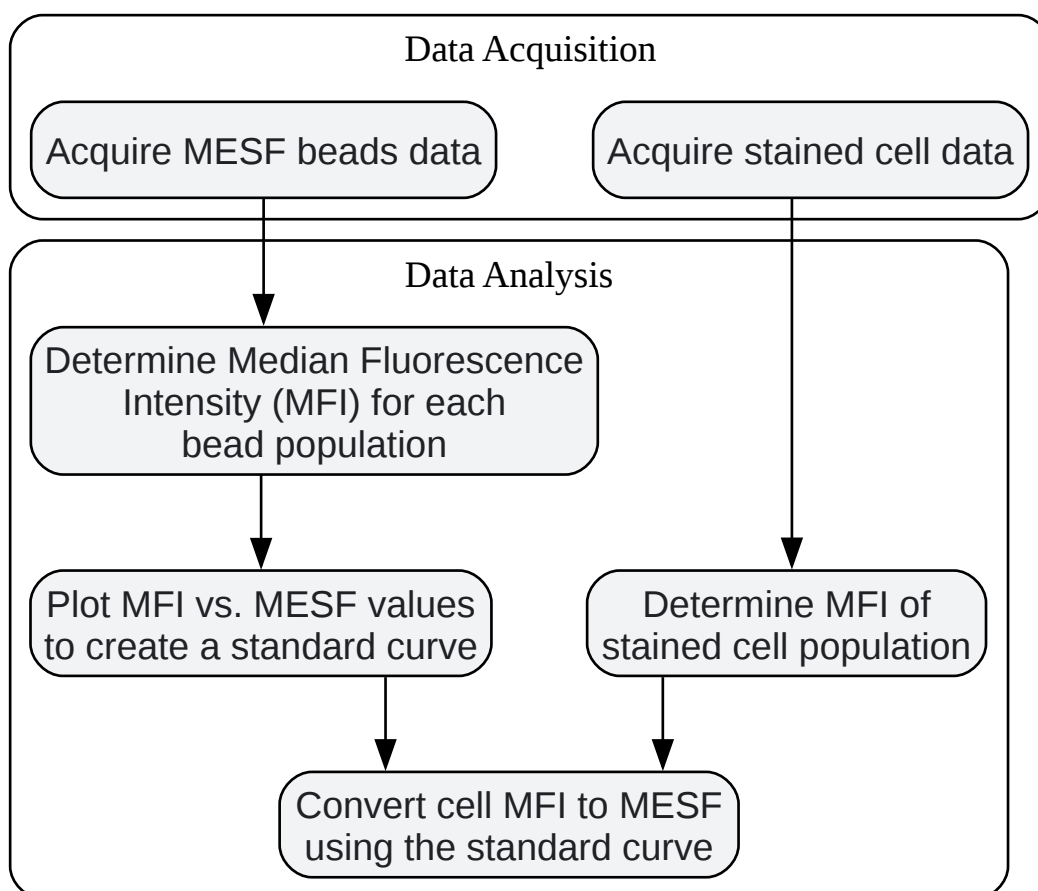
- Use the unstained cell sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize the cell population.
- Adjust the NIR detector voltage so that the brightest MESF bead population is within the linear range of detection and not off-scale.
- Acquisition of MESF Beads:
  - Vortex the MESF beads thoroughly before use.
  - Acquire data for the MESF bead populations using the same instrument settings as for the cell samples.
- Data Analysis:
  - Gate on the singlet bead populations for each MESF level.
  - Determine the median fluorescence intensity (MFI) for each bead population.
  - Create a standard curve by plotting the MFI of each bead population against its corresponding MESF value. This will typically be a linear regression.
  - Determine the MFI of your stained cell samples.
  - Use the standard curve to convert the MFI of your cell samples into MESF values. This provides a quantitative measure of the number of **IR-825** molecules taken up per cell.<sup>[8][9]</sup>

## Visualization of Experimental Workflows



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**Figure 1.** Workflow for cellular staining with IR-825.



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**Figure 2.** Workflow for quantitative analysis using MESF beads.

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